molecular formula C16H13NO6 B7863166 5-(((Benzyloxy)carbonyl)amino)isophthalic acid

5-(((Benzyloxy)carbonyl)amino)isophthalic acid

Cat. No.: B7863166
M. Wt: 315.28 g/mol
InChI Key: HPUGVWXOXLZFSL-UHFFFAOYSA-N
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Description

5-(((Benzyloxy)carbonyl)amino)isophthalic acid is a useful research compound. Its molecular formula is C16H13NO6 and its molecular weight is 315.28 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(phenylmethoxycarbonylamino)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO6/c18-14(19)11-6-12(15(20)21)8-13(7-11)17-16(22)23-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,22)(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUGVWXOXLZFSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Isophthalic Acid Scaffolds in Organic Synthesis and Materials Science

Isophthalic acid (benzene-1,3-dicarboxylic acid) and its derivatives are fundamental building blocks in the synthesis of a wide array of materials, prized for the specific geometric and structural properties they impart. The 1,3-substitution pattern on the benzene (B151609) ring creates an angular, or bent, geometry, which is a crucial feature in the design of polymers and coordination networks. wikipedia.orgthechemco.com

In polymer science, isophthalic acid is a key monomer used in the production of high-performance polymers. wikipedia.orgthechemco.com When incorporated into polyethylene (B3416737) terephthalate (B1205515) (PET) resins, for example, it reduces crystallinity, which improves the clarity and processing characteristics of plastic bottles and food packaging. thechemco.compolyestermfg.com It is also a critical ingredient in unsaturated polyester (B1180765) resins, where its inclusion enhances thermal resistance, mechanical strength, and resistance to chemical and water degradation. thechemco.compolyestermfg.com Furthermore, isophthalic acid is a precursor to aramids like Nomex, a fire-resistant material, and high-performance polymers such as polybenzimidazole, valued for its exceptional thermal and chemical stability. wikipedia.orgthechemco.com

The angular nature of the isophthalic acid scaffold is particularly significant in the field of crystal engineering and the development of metal-organic frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The geometry of the ligand dictates the topology and pore structure of the resulting framework. Isophthalic acid derivatives, with their defined bond angles, are instrumental in building diverse and complex MOF architectures, moving beyond the more linear structures often obtained with its isomer, terephthalic acid. nih.gov This structural versatility is essential for applications in gas storage, separation, and catalysis.

Applications of Isophthalic Acid in Materials Science

Application AreaSpecific UseResulting Property/AdvantageReference
Polymer ResinsCo-monomer in PETReduces crystallinity, improves clarity thechemco.compolyestermfg.com
Unsaturated PolyestersMonomerEnhances thermal and chemical resistance thechemco.com
High-Performance PolymersPrecursor to Nomex and PolybenzimidazoleImparts fire resistance and thermal stability wikipedia.org
Industrial CoatingsComponent of polyester/alkyd resinsIncreases durability and weatherability thechemco.compolyestermfg.com
Metal-Organic Frameworks (MOFs)Organic LinkerCreates angular, complex network topologies nih.gov

Historical Development and Evolution of Aminoisophthalic Acid Derivatives in Research

The study of aminoisophthalic acid derivatives has evolved significantly, tracking broader trends in chemical synthesis and materials science. The parent compound, 5-aminoisophthalic acid, has long been recognized as a valuable intermediate in organic synthesis. guidechem.com Its traditional utility was primarily as a precursor for more complex molecules, such as non-ionic X-ray contrast agents, where the amino group serves as a handle for further functionalization. guidechem.comgoogle.com Early synthetic methods focused on the reduction of 5-nitroisophthalic acid, using reagents like iron powder or sodium sulfite, or through catalytic hydrogenation. google.comgoogle.com

The modern era of research has seen a paradigm shift in how 5-aminoisophthalic acid and its derivatives are viewed. Rather than being just a passive intermediate, it is now widely recognized as an active and versatile building block (or "linker") for the construction of advanced materials, particularly metal-organic frameworks (MOFs). researchgate.netresearchgate.net The ligand possesses both carboxylate groups for coordinating to metal centers and an amino group that can either coordinate directly to a metal or, more commonly, serve as a site for post-synthetic modification. researchgate.nettandfonline.com

This dual functionality has allowed researchers to construct a vast array of MOFs with tailored properties. researchgate.netresearcher.life For example, lanthanide-based MOFs using 5-aminoisophthalic acid have been developed that exhibit interesting luminescence properties, making them candidates for chemical sensors. chemicalbook.commdpi.com Other research has focused on using the amino group to graft other functional molecules onto the MOF structure after its initial synthesis, enabling applications in areas like mercury sorption and catalysis. researchgate.net The coordination versatility of the 5-aminoisophthalate ligand has been shown to produce diverse structures, from one-dimensional chains to complex three-dimensional frameworks. tandfonline.comchemicalbook.com

Overview of Advanced Research Trajectories for Multifunctional Aromatic Carboxylic Acids

Strategies for the Preparation of Cbz-Protected Isophthalic Acid Derivatives

The preparation of this compound and its analogs relies on robust synthetic strategies that allow for the introduction and protection of the amino functionality on the isophthalic acid scaffold.

Convergent and Divergent Synthetic Routes

The synthesis of complex molecules can be approached through either convergent or divergent strategies. In a convergent synthesis , different fragments of the target molecule are prepared separately and then assembled in the final steps. This approach is generally more efficient for the synthesis of large, complex structures. For Cbz-protected isophthalic acid derivatives, a convergent approach might involve the synthesis of a Cbz-protected aminobenzoic acid derivative that is subsequently carboxylated or coupled with another carboxylated fragment.

Conversely, a divergent synthesis begins with a common precursor that is elaborated into a variety of different products. organic-chemistry.org This is a highly effective strategy for creating libraries of related compounds for screening purposes. Starting from 5-aminoisophthalic acid or its Cbz-protected form, a multitude of derivatives can be generated by modifying the carboxylic acid groups or the aromatic ring. For instance, the carboxylic acid groups can be converted to esters, amides, or other functional groups, leading to a diverse range of molecular architectures.

Role of Precursor Molecules: From 5-Aminoisophthalic Acid to Cbz-Protected Forms

The most common and practical precursor for the synthesis of this compound is 5-aminoisophthalic acid. This key intermediate provides the necessary amino group at the 5-position of the isophthalic acid ring, ready for protection.

The synthesis of 5-aminoisophthalic acid is typically achieved through the reduction of 5-nitroisophthalic acid. oup.com The nitration of isophthalic acid provides the nitro-substituted precursor. uniurb.it Various reduction methods have been reported, offering different advantages in terms of yield, purity, and reaction conditions.

A common method involves catalytic hydrogenation. For example, 5-nitroisophthalic acid can be reduced with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. google.com To suppress the formation of by-products, the reaction can be carried out in the presence of an alkali metal hydroxide at a pH of 4-7 and a hydrogen pressure of 10 kg/cm ²·G or less. google.com

Other reducing agents have also been employed with high efficiency. The use of hydrazine hydrate (B1144303) with a Raney nickel catalyst in an aqueous solution of sodium hydroxide has been shown to produce 5-aminoisophthalic acid in high yield (95%) and purity (99.7%). google.comdiva-portal.org Another effective method utilizes sodium disulfide (Na₂S₂) as the reducing agent, which can also provide high yields (97%) and purity (>99%). sci-hub.seunife.it

Comparison of Reduction Methods for 5-Nitroisophthalic Acid
Reducing Agent/CatalystReaction ConditionsYield (%)Purity (%)Reference
H₂ / Pd/CAlkali metal hydroxide, pH 4-7, ≤10 kg/cm²·G H₂ pressureHighHigh google.com
Hydrazine Hydrate / Raney NiNaOH, H₂O, 30-35°C9599.7 google.comdiva-portal.org
Sodium Disulfide (Na₂S₂)Na₂CO₃, H₂O, 90-98°C97>99 sci-hub.seunife.it

Direct amination of the isophthalic acid ring is a less common approach for the synthesis of 5-aminoisophthalic acid due to the challenges associated with the regioselective introduction of an amino group onto an electron-deficient aromatic ring. Nucleophilic aromatic substitution reactions on activated isophthalic acid derivatives, such as those bearing a leaving group at the 5-position, could potentially be employed, but this is not a widely reported method for the synthesis of the primary precursor.

Protecting Group Chemistry of Amino and Carboxyl Functionalities

The strategic use of protecting groups is essential in the synthesis and derivatization of 5-aminoisophthalic acid to ensure chemoselectivity. nih.govchemicalbook.comnih.gov

The primary amino group of 5-aminoisophthalic acid is nucleophilic and can interfere with reactions targeting the carboxylic acid groups. The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its stability under a range of conditions and its facile removal by catalytic hydrogenation. The protection of 5-aminoisophthalic acid with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions, such as in the presence of sodium bicarbonate or an organic base, yields this compound.

The two carboxylic acid groups are also reactive and may require protection, particularly when reactions are intended at other sites of the molecule. Esterification is the most common method for protecting carboxylic acids. google.com Methyl, ethyl, or benzyl esters can be formed, and their choice depends on the desired deprotection conditions. For instance, benzyl esters can be cleaved under the same hydrogenolysis conditions used to remove a Cbz group, while methyl or ethyl esters are typically removed by acid or base-catalyzed hydrolysis. google.com The use of bulky esters, such as tert-butyl esters, can offer protection under basic conditions, with removal achieved under acidic conditions. google.com

The concept of orthogonal protection is particularly relevant when multiple functional groups require protection. oup.com This strategy allows for the selective deprotection of one group in the presence of others. For example, using a Cbz group for the amine and tert-butyl esters for the carboxylic acids would allow for the selective removal of the tert-butyl groups with acid, leaving the Cbz group intact for further manipulation.

Chemical Modifications and Derivatization Strategies

With the amino group protected, the carboxylic acid functionalities of this compound become the primary sites for chemical modification. These modifications are key to constructing more complex molecules and materials.

One of the most common derivatizations is the formation of amides through coupling reactions with amines. The use of standard peptide coupling reagents can facilitate the formation of amide bonds, leading to the synthesis of oligomers, polymers, or discrete molecules with tailored properties.

Esterification of the carboxylic acid groups is another important transformation. This can be achieved by reacting the diacid with an alcohol under acidic conditions or by converting the diacid to the more reactive diacyl chloride followed by reaction with an alcohol. These ester derivatives can exhibit different solubility profiles and can be used as intermediates in further synthetic steps. For instance, the synthesis of dimethyl 5-aminoisophthalate is a common step in the preparation of more complex derivatives.

The Cbz-protected amino group itself can also be a site for further reactions after the modification of the carboxyl groups. For example, deprotection of the Cbz group by hydrogenolysis reveals the free amine, which can then participate in a variety of reactions, such as acylation, alkylation, or diazotization, allowing for the introduction of a wide range of functionalities at the 5-position.

Recent research has shown that derivatives of 5-aminoisophthalic acid can be used to create fluorescent chemosensors and have been investigated for their potential in forming metal-organic frameworks (MOFs). These applications highlight the importance of developing diverse derivatization strategies for this versatile building block.

Esterification and Amidation Reactions of Carboxylic Acid Groups

The presence of two carboxylic acid groups on the isophthalic acid backbone offers opportunities for a variety of chemical modifications, most notably esterification and amidation.

Esterification: The conversion of the carboxylic acid groups to esters is a fundamental transformation. This is often achieved by reacting the isophthalic acid derivative with an alcohol in the presence of an acid catalyst. The process is typically driven to completion by removing the water formed during the reaction. A wide range of aliphatic and aromatic acids and alcohols can be used in these reactions to produce the corresponding ester products in good yields. organic-chemistry.org For instance, the synthesis of diethyl 5-nitro-4-phenoxyisophthalate involves the reaction of 4-chloro-5-nitroisophthalic acid with ethanol in the presence of gaseous hydrochloric acid. google.com Another approach involves the use of a macroporous polymeric acid catalyst, which allows for the direct esterification of carboxylic acids and alcohols at moderate temperatures without the need to remove water. organic-chemistry.org Kinetic studies of benzoic acid esterification with 1-butanol have shown the reaction to be first order with respect to the carboxylic acid. researchgate.net

Amidation: Amidation of the carboxylic acid groups is another crucial functionalization reaction, leading to the formation of amides which are prevalent in many biologically active compounds and materials. nih.govdiva-portal.org Direct amidation can be achieved by reacting the carboxylic acid with an amine, often facilitated by coupling reagents to activate the carboxylic acid. nih.govbohrium.com For instance, N,N'-dicyclohexylcarbodiimide (DCC) is a common coupling reagent used in a one-pot synthesis of phenol amides from hydroxycinnamic acids and various amines in aqueous acetone. nih.gov Catalytic methods for amidation are also of significant interest. Niobium(V) oxide (Nb2O5) has been shown to be an effective and reusable heterogeneous Lewis acid catalyst for the direct amidation of a wide range of carboxylic acids and amines. researchgate.net The reaction of N-Cbz-protected amino acids with aryl amines in the presence of methanesulfonyl chloride and N-methylimidazole provides the corresponding arylamides in high yields without significant racemization. organic-chemistry.org

Table 1: Examples of Esterification and Amidation Reactions
Reaction TypeReactantsReagents/CatalystsProduct
Esterification4-Chloro-5-nitroisophthalic acid, EthanolGaseous HClDiethyl 4-chloro-5-nitroisophthalate google.com
EsterificationCarboxylic acids, AlcoholsMacroporous polymeric acid catalystCorresponding esters organic-chemistry.org
AmidationHydroxycinnamic acids, AminesN,N'-dicyclohexylcarbodiimide (DCC), NaHCO3Phenol amides nih.gov
Amidationn-Dodecanoic acid, AnilineNb2O5N-phenyl-dodecanamide researchgate.net
AmidationN-Cbz-amino acids, Aryl aminesMethanesulfonyl chloride, N-methylimidazoleN-Cbz-amino arylamides organic-chemistry.org

Functionalization at the Benzyloxycarbonyl Moiety

While the primary role of the benzyloxycarbonyl (Cbz) group is to protect the amino functionality, its benzylic position offers potential sites for chemical modification. Reactions at the benzylic position are crucial in organic synthesis for the selective introduction of functional groups. youtube.com Catalytic hydrogenation under mild conditions can selectively reduce a vinyl group at the benzylic position to an alkyl group. youtube.com However, functionalization directly on the Cbz group itself, without its removal, is less common as it often leads to deprotection. The stability of the Cbz group is a key consideration in planning synthetic routes involving further transformations of the molecule.

Selective Deprotection Techniques for Benzyloxycarbonyl Groups

The removal of the benzyloxycarbonyl (Cbz) protecting group is a critical step in many synthetic sequences, particularly in peptide synthesis. taylorfrancis.com The Cbz group is known for its stability under both mild acidic and basic conditions. researchgate.net Several methods have been developed for its selective removal, offering orthogonality to other common protecting groups like Boc, Fmoc, and Trt. total-synthesis.com

Catalytic transfer hydrogenolysis is a widely employed and efficient method for the deprotection of Cbz groups. total-synthesis.com This technique involves the use of a hydrogen donor in the presence of a metal catalyst, typically palladium on carbon (Pd/C). taylorfrancis.comresearchgate.net The reaction proceeds via the hydrogenolysis of the benzyl-oxygen bond, leading to the formation of toluene and an unstable carbamic acid intermediate, which then decarboxylates to yield the free amine and carbon dioxide. taylorfrancis.comtotal-synthesis.com

Common hydrogen donors used in this process include ammonium formate (B1220265), triethylsilane, and sodium borohydride (B1222165). researchgate.netd-nb.inforesearchgate.net For instance, a microwave-assisted catalytic transfer hydrogenation method has been developed for the rapid deprotection of N-Cbz derivatives. d-nb.info The H-Cube® continuous flow reactor has also been shown to be an efficient tool for performing benzyl deprotection reactions using 10% Pd/C as the catalyst. thalesnano.com Benzyloxycarbamates have been found to be more labile to hydrogenolysis than traditional benzyl ethers, making them a useful alternative for protecting hydroxyl groups in nucleosides. researchgate.net

Table 2: Catalytic Transfer Hydrogenolysis for Cbz Deprotection
CatalystHydrogen DonorKey Features
Pd/CAmmonium formateCommonly used, effective at room temperature. thalesnano.com
Pd/CTriethylsilaneRapid and efficient under mild, neutral conditions. organic-chemistry.org
Pd/CSodium borohydrideFacile and rapid deprotection at room temperature. researchgate.net
Pd/CH2 gas (in flow reactor)Efficient and safe method for benzyl deprotection. thalesnano.com

Beyond catalytic transfer hydrogenolysis, other chemo-selective methods for Cbz deprotection have been developed to accommodate sensitive functional groups within a molecule.

A combination of aluminum chloride (AlCl3) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been reported as a mild and effective method for the selective deprotection of N-Cbz groups. nih.gov This method demonstrates good functional group tolerance, including other reducible groups, and can be performed at ambient temperature. organic-chemistry.orgnih.gov Notably, it allows for the orthogonal deprotection of N-Cbz in the presence of O- and N-benzyl protecting groups. nih.gov

Another novel protocol utilizes nickel boride, generated in situ from sodium borohydride and nickel(II) chloride hexahydrate in methanol (B129727) at room temperature. researchgate.net This method is chemo-selective, leaving groups such as chloro, bromo, amide, ester, pyridine, and tert-butyloxycarbonyl (Boc) moieties unaffected. researchgate.net Additionally, low-carbon alcohols like methanol, ethanol, or tert-butanol have been shown to be effective deprotecting reagents for N-Cbz protected heterocyclic compounds such as imidazoles and pyrazoles. eurekaselect.com

Characterization Techniques for Confirming Chemical Transformations

The verification of chemical transformations involving this compound and its derivatives relies on a suite of advanced spectroscopic and analytical techniques. These methods provide crucial information about the molecular structure and the presence of specific functional groups, confirming the success of a synthetic step.

Advanced Spectroscopic Methods in Synthetic Verification

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable tools for the structural elucidation of organic compounds. nih.govacs.org ¹H NMR provides information about the chemical environment of protons, their connectivity, and stereochemical relationships. For derivatives of this compound, characteristic signals for the aromatic protons of the isophthalate (B1238265) ring and the benzyl group, as well as the protons of the carbamate (B1207046) linkage, can be readily identified. nih.gov ¹³C NMR complements this by providing information about the carbon skeleton of the molecule. acs.orgnih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.gov The FT-IR spectrum of a this compound derivative will exhibit characteristic absorption bands for the C=O stretching of the carboxylic acids and the carbamate, the N-H stretching of the amide, and the C-H stretching of the aromatic rings. acs.orgnih.gov Changes in the FT-IR spectrum, such as the disappearance of the broad O-H stretch of the carboxylic acid upon esterification, can confirm a successful reaction. nih.gov

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. wikipedia.org The absorption spectrum can be used to monitor changes in conjugation and the electronic environment of the molecule during a reaction. wikipedia.org Different ionic forms of 5-aminoisophthalic acid, for example, exhibit distinct UV-visible spectra. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of a compound. acs.orgnih.gov This technique is crucial for confirming the identity of a newly synthesized molecule.

Raman Spectroscopy: As a complementary technique to FT-IR, Raman spectroscopy provides information about vibrational modes in a molecule. preprints.org It is particularly useful for analyzing symmetric bonds and can be employed in the comprehensive chemical analysis of reaction products. preprints.org

Table 3: Spectroscopic Data for a 5-Aminoisophthalate Derivative
TechniqueKey ObservationsReference
FT-IR (cm⁻¹)3421, 3350 (N-H), 2129 (alkyne C≡C), 1716, 1697 (C=O) nih.gov
¹H NMR (ppm)7.64 (t, 1H), 7.44 (d, 2H), 5.83 (s, 2H), 4.95 (d, 4H), 3.62 (t, 2H) nih.gov
¹³C NMR (ppm)165.27 (C=O), 147.02 (C), 130.99 (C), 121.11 (CH), 120.31 (CH), 77.67 (C), 75.35 (CH), 52.82 (CH₂) nih.gov
HRMS (ESI+)[M+H]⁺ calculated for C₁₄H₁₁NO₄⁺: 258.0761, found: 258.0767 nih.gov

Chromatographic Purity Assessment in Synthetic Protocols

The rigorous assessment of purity for this compound is a critical step in its synthesis, ensuring the removal of starting materials, reagents, and side-products. Chromatographic techniques, particularly Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), are indispensable tools for monitoring reaction progress and confirming the purity of the final product. The selection of the appropriate chromatographic system is dictated by the physicochemical properties of the target molecule, which possesses two acidic carboxylic acid groups, a bulky aromatic benzyloxycarbonyl (Cbz) protecting group, and an amide linkage.

Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method for the qualitative analysis of reaction mixtures containing this compound. Due to the presence of the carboxylic acid groups, which can cause significant tailing on standard silica (B1680970) gel plates, the mobile phase is often modified with a small amount of acid, such as acetic acid or formic acid. This suppresses the ionization of the carboxylates, leading to more compact and well-defined spots.

A typical mobile phase for the analysis of this compound on silica gel plates would be a mixture of a non-polar solvent (e.g., hexane or toluene), a moderately polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether), and an acidic modifier. The benzyloxycarbonyl group imparts significant non-polar character, while the dicarboxylic acid moiety provides polarity. Visualization of the spots on the TLC plate is typically achieved under UV light (254 nm) due to the aromatic nature of the compound.

High-Performance Liquid Chromatography (HPLC)

For quantitative purity assessment, HPLC is the method of choice. Both normal-phase and reversed-phase chromatography can be employed, though reversed-phase is more common for analytical purposes of such compounds.

In reversed-phase HPLC (RP-HPLC) , a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase. The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. To ensure good peak shape and reproducibility, the mobile phase is usually acidified with trifluoroacetic acid (TFA) or formic acid. The acid suppresses the ionization of the carboxylic acid groups, reducing peak tailing and improving retention. Detection is most commonly performed using a UV detector, leveraging the strong absorbance of the aromatic rings in the molecule.

A gradient elution is often preferred over isocratic elution for analyzing samples of this compound. A gradient starting with a higher proportion of aqueous solvent and gradually increasing the organic solvent content allows for the effective separation of the polar starting material (5-aminoisophthalic acid) from the more non-polar product and other potential non-polar impurities.

The following table outlines a hypothetical, yet scientifically plausible, set of parameters for the HPLC analysis of this compound.

Table 1: Illustrative HPLC Parameters for Purity Assessment

Parameter Condition Rationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) Provides good retention for the non-polar Cbz group.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water Acid modifier to suppress ionization of carboxyl groups.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile Organic solvent for eluting the compound.
Gradient 30% B to 95% B over 20 minutes To elute compounds with a wide range of polarities.
Flow Rate 1.0 mL/min Standard flow rate for analytical columns.
Column Temperature 30 °C For reproducible retention times.
Detection UV at 254 nm Strong absorbance from the aromatic rings.

| Injection Volume | 10 µL | Standard injection volume. |

Column Chromatography for Purification

For the purification of this compound on a preparative scale, column chromatography using silica gel is a common technique. Similar to TLC, the choice of eluent is crucial. A gradient elution system is typically employed, starting with a less polar solvent system to elute non-polar impurities and gradually increasing the polarity to elute the desired product. The addition of a small percentage of acetic acid to the eluent system is often necessary to minimize tailing and improve the separation efficiency.

The selection of the solvent system is based on preliminary TLC analysis. A solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound on a TLC plate is often a good starting point for developing a column chromatography method.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
5-Aminoisophthalic acid
Acetic acid
Acetonitrile
Diethyl ether
Ethyl acetate
Formic acid
Hexane
Methanol
Toluene
Trifluoroacetic acid

Development of Metal-Organic Framework (MOF) Ligands

The versatility of this compound makes it a powerful tool for the synthesis of functional MOFs. These materials are constructed from metal ions or clusters linked together by organic ligands, and the properties of the final MOF are intrinsically tied to the characteristics of its constituent parts.

The use of isophthalic acid and its derivatives as organic linkers in MOF synthesis is guided by fundamental principles of coordination chemistry and reticular design. The isophthalic acid core possesses two carboxylate groups positioned at the 1 and 3 positions of a benzene (B151609) ring, creating a V-shaped or angular linker. This specific geometry is a critical design element that directs the formation of diverse and complex network topologies, differing from the linear frameworks often produced by its isomer, terephthalic acid.

The design and synthesis of new coordination polymers is a rapidly expanding field because the properties of these materials can be tailored by adjusting their structure. nih.gov Coordination polymers based on 5-substituted isophthalate ligands have been shown to exhibit a range of properties, including catalytic, magnetic, and gas storage capabilities. nih.gov The final structure of a MOF is influenced not only by the ligand's geometry but also by factors such as the coordination preference of the metal ion, the reaction conditions (e.g., temperature and solvent), and the presence of ancillary ligands. rsc.orgrsc.org The rigid nature of the isophthalate backbone provides structural integrity, while the ability to introduce functional groups at the 5-position allows for the fine-tuning of the framework's chemical environment and physical properties.

The coordination of this compound and structurally similar ligands with various metal ions has yielded a rich variety of MOF structures. The carboxylate groups of the isophthalate moiety can adopt multiple coordination modes (e.g., monodentate, bidentate chelating, bidentate bridging), leading to the formation of different secondary building units (SBUs) and, consequently, diverse framework dimensionalities and topologies.

Research on a closely related semi-rigid ligand, 5-(bis(4-carboxybenzyl)amino)isophthalic acid, demonstrates this structural diversity. When reacted with different divalent metal ions under hydrothermal conditions, it forms frameworks with distinct structures and dimensionalities. rsc.orgresearchgate.net With Zinc (Zn²⁺), it forms a 3D framework with a complex (4¹¹·6⁴)(4⁷·6⁸) topology. rsc.orgresearchgate.net In contrast, with Cadmium (Cd²⁺), the same ligand results in a 2D layered structure. rsc.orgresearchgate.net Reactions with Manganese (Mn²⁺) and Lead (Pb²⁺) also produce 3D networks, but with different topologies. rsc.orgresearchgate.net Similarly, studies using 5-aminoisophthalic acid show the formation of 3D network structures with Co²⁺, Zn²⁺, Ni²⁺, and Cd²⁺. acs.org This highlights how the interplay between the ligand and the specific coordination geometry and radius of the metal ion dictates the final architecture.

Table 1: Coordination of Isophthalic Acid Derivatives with Various Metal Ions
Metal IonLigand UsedFramework DimensionalityResulting Topology
Zinc (Zn²⁺)5-(bis(4-carboxybenzyl)amino)isophthalic acid3D2-nodal 6-connected net; (4¹¹·6⁴)(4⁷·6⁸)
Manganese (Mn²⁺)5-(bis(4-carboxybenzyl)amino)isophthalic acid3D4-connected net; (6²·8⁴)(6³·8³)
Cadmium (Cd²⁺)5-(bis(4-carboxybenzyl)amino)isophthalic acid2D3,3-connected net; (6³)₂
Lead (Pb²⁺)5-(bis(4-carboxybenzyl)amino)isophthalic acid3D5-connected net; 4³·6⁶·8
Zinc (Zn²⁺)5-aminoisophthalic acid3DHoneycomb 2D framework

One of the most significant advantages of MOFs is the ability to control their porosity and topology through rational ligand design. nih.gov The introduction of functional groups onto the isophthalic acid backbone, as seen in this compound, is a key strategy for tailoring these properties.

The size and chemical nature of the appended functional groups directly influence the pore dimensions and surface chemistry of the MOF. The bulky benzyloxycarbonyl group, for instance, occupies significant volume within the framework, which can be used to precisely tune the pore size and shape. This modification of the internal surface can create specific binding pockets for selective guest adsorption. Furthermore, the topology of the framework can be altered by the choice of functional group. The structural diversity observed in MOFs constructed from 5-(bis(4-carboxybenzyl)amino)isophthalic acid, where different metal ions lead to topologies ranging from 2D layers to complex 3D nets, underscores the powerful role of the ligand in guiding the self-assembly process. rsc.orgresearchgate.net By systematically modifying the ligand's structure, researchers can create isoreticular series of MOFs—materials with the same underlying topology but different pore sizes and functionalities. nih.gov

The specific functionalities of this compound—the amino group and its Cbz protecting group—are integrated into the MOF structure to impart enhanced or novel properties.

The benzyloxycarbonyl (Cbz) group itself plays a crucial role. As a large, somewhat flexible group, it lines the pores of the resulting MOF, defining their steric and chemical environment. This bulky group can create a more hydrophobic pore environment compared to a simple amino-functionalized MOF, which could be advantageous for the selective adsorption of nonpolar organic molecules. Its presence is a deliberate design choice to control the framework's porosity and internal surface properties.

Supramolecular Isomerism and Polymorphism Studies

Conformational Flexibility and Resulting Isomeric Forms

The this compound molecule possesses significant conformational flexibility, primarily due to rotation around its numerous single bonds. The benzyloxycarbonyl (Cbz or Z) group, in particular, contributes to this flexibility. Unlike more sterically hindered protecting groups, the Cbz group has a greater degree of rotational freedom, which allows the molecule to adopt various spatial arrangements. nih.gov

The C(aryl)-N bond of the amino group.

The N-C(carbonyl) and C(carbonyl)-O bonds of the urethane (B1682113) linkage.

The O-CH₂ bond of the benzyloxy group.

The CH₂-C(phenyl) bond of the benzyl group.

This rotational freedom means that the molecule does not exist in a single, rigid state but rather as a dynamic equilibrium of multiple conformers (conformational isomers). In the crystalline state, packing forces can influence which specific conformation is "frozen" into the lattice, potentially leading to different bond angles and lengths than would be observed in solution. nih.gov The relative orientation of the two carboxylic acid groups on the isophthalic acid ring can also vary, further contributing to the potential for polymorphism, where a compound crystallizes into different solid-state forms with distinct properties.

Bond/Group Type of Flexibility Potential Conformations
Benzyloxycarbonyl GroupRotation around C-N, C-O, O-CH₂ bondsMultiple orientations of the benzyl and carbonyl groups relative to the isophthalic acid core.
Carboxylic Acid GroupsRotation around C-C bondsSyn and anti-orientations of the carboxyl protons.
Amide LinkagePlanarity with potential for slight torsionCis/trans isomerism is possible but the trans form is overwhelmingly favored energetically.

Self-Assembly Processes at Interfaces and in Solution

The self-assembly of this compound is driven by a symphony of non-covalent interactions, enabling the formation of ordered structures both in solution and at interfaces. The primary interactions governing this assembly are hydrogen bonding and π-π stacking.

Hydrogen Bonding: The two carboxylic acid groups are powerful hydrogen-bonding units, capable of forming well-defined and highly directional interactions. They can form dimeric "supramolecular synthons" with other carboxylic acid groups or interact with the amide N-H and C=O groups. These interactions are crucial for creating one-dimensional chains or two-dimensional sheets. The amphoteric nature of the core 5-aminoisophthalic acid allows it to exist in neutral, zwitterionic, and ionic forms, which dictates the specific hydrogen bonding networks that can form. researchgate.netresearchgate.net The addition of the Cbz group adds another hydrogen bond acceptor site at its carbonyl oxygen.

π-π Stacking: The molecule contains two aromatic rings: the central 1,3,5-substituted benzene ring and the terminal phenyl ring of the benzyl group. These rings can interact with each other through π-π stacking, a non-covalent interaction that helps to stabilize the assembled structures, often by promoting columnar or lamellar arrangements. nih.gov

At solid-liquid interfaces, these molecules can organize into well-defined monolayers or hierarchical structures. osti.gov The specific arrangement is influenced by interactions with the substrate, solvent, and neighboring molecules. In solution, these interactions can lead to the formation of various aggregates, from simple dimers to complex, extended networks, depending on factors like concentration and solvent polarity.

Self-Assembly in Gel Formation and Soft Materials

The same molecular features that drive self-assembly in solution and at interfaces also enable this compound and its derivatives to act as building blocks for soft materials, particularly molecular gels.

Design of Low-Mass Molecular Gelators

Low-mass molecular gelators (LMWGs) are small molecules that can self-assemble in a solvent to create a three-dimensional network, immobilizing the solvent and forming a gel. mdpi.com The design of effective LMWGs often involves incorporating functionalities that promote anisotropic (directional) growth into one-dimensional fibers, which then entangle to form the gel network.

This compound fits the design criteria for an LMWG:

Hydrogen Bonding Sites: It possesses multiple hydrogen bond donor (amide N-H, carboxyl O-H) and acceptor (carbonyl C=O, carboxyl C=O) sites, which can promote the formation of one-dimensional chains.

Stacking Moieties: The presence of two aromatic rings encourages π-π stacking, which can reinforce the self-assembled fibers.

Amphiphilicity: The molecule has polar (carboxylic acids, amide) and nonpolar (benzyl group, aromatic rings) regions, a balance that is often crucial for gelation in specific solvents.

The parent molecule, 5-aminoisophthalic acid, has been successfully used as an LMWG to create supramolecular metallogels by coordinating with metal ions like Zinc(II) and Nickel(II). rsc.orgnih.govrsc.org The introduction of the benzyloxycarbonyl group enhances the potential for organogel formation by adding a bulky, aromatic component that can drive assembly through π-π stacking and van der Waals forces, complementing the hydrogen-bonding network. mdpi.com

Influence of Molecular Structure on Gel Morphology and Properties

The final morphology and properties of a gel are intimately linked to the molecular structure of the gelator. The interplay between different non-covalent forces dictates how the molecules pack and grow into superstructures.

For gelators based on the isophthalic acid core, the resulting morphology can be significantly altered by substitution at the 5-amino position. For instance, metallogels formed with the parent 5-aminoisophthalic acid exhibit a unique flake-like morphology. rsc.orgnih.gov

The introduction of the benzyloxycarbonyl group is expected to substantially alter this morphology. The combination of strong, directional hydrogen bonding from the carboxylic acid and amide groups with the π-π stacking interactions from the two aromatic rings would likely favor the formation of one-dimensional, anisotropic structures such as fibers or ribbons. This is a common morphology for LMWGs where both hydrogen bonds and π-stacking are significant driving forces. mdpi.com The entanglement of these resulting fibers would form the gel network, leading to different rheological and mechanical properties compared to the flake-based network of the parent compound.

Structural Feature Interaction Type Influence on Gel Morphology
Two Carboxylic Acid GroupsStrong, Directional Hydrogen BondingPromotes formation of 1D chains/fibers.
Amide GroupDirectional Hydrogen BondingReinforces the 1D fibrillar growth.
Benzene & Phenyl Ringsπ-π Stacking, Van der WaalsStabilizes fibers and encourages bundling.
Overall Molecular ShapeAnisotropicFavors growth in one dimension, leading to high-aspect-ratio fibers necessary for gelation.

Contributions of 5 Benzyloxy Carbonyl Amino Isophthalic Acid to Catalysis Research

Utilization as Ligands in Heterogeneous Catalysis

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is a cornerstone of industrial chemical processes, offering advantages in catalyst separation and recycling. 5-(((Benzyloxy)carbonyl)amino)isophthalic acid is an exemplary ligand for the construction of robust heterogeneous catalysts in the form of MOFs.

Design of Catalytic Porous Coordination Polymers

The design of catalytic porous coordination polymers using this compound involves the strategic assembly of this organic linker with metal ions or clusters to create a porous framework. The resulting MOFs possess a high surface area and a regular arrangement of potential active sites, which are critical for efficient catalysis. The benzyloxycarbonyl group, while primarily a protecting group for the amine, can influence the porosity and the chemical environment of the pores within the MOF structure.

The synthesis of coordination polymers using substituted isophthalic acids has been shown to result in materials with catalytic properties. nih.gov For instance, amino-functionalized isophthalic acid has been used to construct a series of novel coordination compounds that act as heterogeneous catalysts for the Knoevenagel reaction, achieving high product yields. rsc.org The presence of the amino group in these structures provides basic sites that can facilitate the catalytic reaction. researchgate.net Although the amino group in this compound is protected, its presence offers the potential for post-synthetic modification to expose the free amine, thereby introducing active sites for catalysis.

The general approach to designing these catalytic materials involves solvothermal or hydrothermal reactions between a metal salt and the isophthalic acid derivative. rsc.org The choice of metal and reaction conditions can lead to a variety of framework topologies and, consequently, different catalytic behaviors.

Metal-Ligand Coordination in Active Site Formation

The formation of active sites in MOFs constructed from this compound is intrinsically linked to the coordination between the carboxylate groups of the ligand and the metal centers. These metal centers can act as Lewis acids, providing catalytic sites for a range of chemical transformations. The coordination environment of the metal ion, dictated by the geometry of the isophthalic acid linker and any ancillary ligands, is a key determinant of the catalyst's activity and selectivity.

In MOFs derived from related 5-substituted isophthalic acids, the metal centers have been shown to be catalytically active. For example, MOFs constructed from 5-aminoisophthalic acid and various metal ions (Fe, Ni, Mn) have been investigated for their electrocatalytic activity in CO2 reduction. rsc.org The specific coordination of the metal ions within the framework was found to be crucial for the activation of CO2.

The functional group at the 5-position of the isophthalic acid can also play a direct or indirect role in catalysis. While the benzyloxycarbonyl group itself is not typically catalytically active, its steric bulk and electronic properties can influence the accessibility and reactivity of the metal-based active sites. Furthermore, upon deprotection, the resulting amino group can act as a Brønsted base or a hydrogen-bond donor, participating directly in the catalytic cycle or modulating the activity of the metal centers.

Cooperative Catalysis Mechanisms in Isophthalic Acid-Based Systems

Cooperative catalysis occurs when two or more distinct catalytic sites work in concert to facilitate a chemical transformation, often leading to enhanced reaction rates and selectivities that are not achievable with a single catalytic site. acs.org MOFs are excellent platforms for designing cooperative catalytic systems due to the ability to incorporate multiple, spatially defined functional groups within their frameworks.

In MOFs derived from this compound, cooperative catalysis can be envisaged through several mechanisms. After the deprotection of the benzyloxycarbonyl group to yield a free amino group, the framework would possess both acidic (metal centers) and basic (amino groups) sites. This acid-base bifunctionality can be exploited in reactions that benefit from the simultaneous activation of both electrophilic and nucleophilic reactants. For instance, in an aldol (B89426) or Henry reaction, the metal site could activate a carbonyl compound as a Lewis acid, while the nearby amino group could deprotonate a pronucleophile, facilitating the carbon-carbon bond formation. researchgate.net

The concept of cooperative catalysis has been demonstrated in MOFs with pyridyl-based isophthalic acid ligands, which were effective in the microwave-assisted peroxidative oxidation of alcohols and the Henry reaction. researchgate.net The amide functionality within the ligand framework can provide a basic environment that facilitates the catalytic reaction. researchgate.net

Size-Selectivity and Shape-Selectivity in Catalytic Transformations

A hallmark of catalysis by porous materials like MOFs is the ability to achieve size and shape selectivity. This arises from the well-defined pore apertures and cavities within the crystalline framework, which can discriminate between reactants, transition states, or products based on their size and shape.

MOFs constructed from this compound can exhibit such selectivity. The dimensions of the pores are determined by the length and geometry of the organic linker and the coordination geometry of the metal clusters. By carefully selecting these components, it is possible to create catalysts that favor the conversion of substrates that can fit within the pores and access the active sites, while excluding larger molecules.

For example, the interpenetration of multiple frameworks, a common feature in MOF chemistry, can significantly reduce the effective pore size, leading to enhanced size selectivity. The functional groups lining the pores, in this case, the benzyloxycarbonylamino moiety, can also influence the shape selectivity by creating specific steric and electronic environments within the cavities. Research on MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid has shown the formation of 3D frameworks with significant effective free volume, which can be tailored for selective applications. nih.gov

Emerging Roles in Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in synthetic chemistry. The incorporation of organocatalytic moieties into heterogeneous supports like MOFs combines the advantages of both fields.

The this compound ligand is a precursor to a bifunctional linker suitable for organocatalysis. Upon removal of the benzyloxycarbonyl protecting group, the resulting 5-aminoisophthalic acid linker integrated into a MOF structure provides a free amino group. This amine can function as a basic organocatalyst for a variety of transformations, such as Michael additions, Knoevenagel condensations, and aldol reactions.

Exploration of 5 Benzyloxy Carbonyl Amino Isophthalic Acid in Drug Discovery As Chemical Building Blocks

Scaffold Design for Ligand-Target Interactions

The efficacy of a drug molecule is fundamentally linked to its ability to interact with a biological target, such as a protein receptor or enzyme. This interaction is governed by the three-dimensional arrangement of the molecule's functional groups, which must complement the binding site of the target. The concept of a pharmacophore, which is an abstract description of the molecular features essential for biological activity, is central to designing effective ligands. nih.gov Scaffolds are core molecular structures that hold these pharmacophoric features in the correct orientation for optimal target binding.

Isophthalic Acid as a Core Structure for Pharmacophore Development

The isophthalic acid portion of 5-(((benzyloxy)carbonyl)amino)isophthalic acid serves as a rigid and predictable scaffold. Isophthalic acid is a benzene (B151609) ring substituted with two carboxylic acid groups at positions 1 and 3. wikipedia.org This meta-substitution pattern locks the two carboxyl groups at a 120-degree angle relative to each other. This fixed geometry is highly advantageous in pharmacophore design, as it reduces the conformational flexibility of the molecule and presents appended functional groups in a well-defined spatial arrangement. stereoelectronics.org

By using the isophthalic acid core, medicinal chemists can design molecules where the key interacting moieties—such as hydrogen bond donors, acceptors, or hydrophobic groups—are held in a specific orientation. This pre-organization can lead to a lower entropic penalty upon binding to a target, potentially resulting in higher binding affinity. The isophthalic acid framework can thus serve as the foundation for a pharmacophore model, ensuring that derivatives maintain the crucial spatial relationships between functional groups required for molecular recognition. dovepress.com

Cbz-Protected Amino Acid Functionality for Receptor Binding

The benzyloxycarbonyl (Cbz or Z) group is a well-established protecting group for amines, widely used in peptide synthesis since its introduction by Bergmann and Zervas in the 1930s. total-synthesis.com It forms a stable carbamate (B1207046) with the amino group, which is resistant to a variety of reaction conditions but can be removed when needed, typically through catalytic hydrogenation. total-synthesis.comorganic-chemistry.org

In the context of this compound, the Cbz-protected amino functionality does more than just act as a synthetic handle; it directly contributes to the molecule's potential for receptor binding. Research on Cbz-amino acids as cholecystokinin (B1591339) (CCK) receptor antagonists has shown that these derivatives can effectively inhibit the binding of cholecystokinin to its receptor. nih.gov The potency of this inhibition was found to be primarily a function of the hydrophobicity of the amino acid side chain. nih.gov The benzyl (B1604629) group of the Cbz functionality contributes significant hydrophobicity, which can facilitate favorable interactions with nonpolar pockets within a receptor's binding site. This demonstrates that the Cbz-protected amino group is not merely a passive component but an active contributor to the pharmacodynamic profile of a molecule, influencing how it recognizes and binds to a biological target. nih.gov

Rational Design of Enzyme Inhibitors and Receptor Potentiators

Rational drug design leverages the structural information of a biological target to design molecules that can modulate its function. As a chemical building block, this compound offers a versatile platform for the synthesis of targeted enzyme inhibitors and receptor potentiators.

Building Blocks for HIV-1 Protease Inhibitors

The human immunodeficiency virus type 1 (HIV-1) protease is a critical enzyme for viral maturation, making it a key target for antiretroviral therapy. mdpi.comnih.gov HIV-1 protease inhibitors are designed to fit within the enzyme's active site and disrupt its function. nih.gov A major strategy in designing potent inhibitors, especially those that can overcome drug resistance, is to maximize interactions with the protein backbone. nih.gov

The this compound scaffold is well-suited for this purpose. The rigid isophthalic acid core can serve as a non-peptidic mimic of a dipeptide unit, positioning substituents to interact with the S1 and S2 binding pockets of the protease. The Cbz-amino group can be elaborated to form functionalities that create crucial hydrogen bonds with the backbone atoms of the enzyme's active site, such as the amide NHs in the flap region, which are critical for high-affinity binding. nih.gov This fragment-based approach, where building blocks are used to construct novel molecules, is a cornerstone of modern drug design for developing new protease inhibitors. nih.govmdpi.com

Table 1: Key Interactions for HIV-1 Protease Inhibitor Design

Interaction Type Target Site on HIV-1 Protease Potential Role of the Building Block
Hydrogen Bonding Catalytic Aspartate Dyad (Asp25/Asp25') The carboxylic acid groups can be modified to mimic the transition state.
Backbone Binding Flap Region (e.g., Ile50, Ile50') The Cbz-amino group can be extended to form H-bonds with backbone amides. nih.gov

| Hydrophobic Interactions | S1/S2 Pockets | The phenyl ring of the Cbz group or other appended groups can occupy hydrophobic pockets. |

Isophthalic Acid Derivatives as Metabotropic Glutamate (B1630785) Receptor Potentiators

Metabotropic glutamate receptors (mGluRs) are G-protein-coupled receptors that modulate neuronal excitability and synaptic transmission in the central nervous system. nih.govmdpi.com Unlike direct agonists or antagonists that target the glutamate binding site, positive allosteric modulators (PAMs) bind to a different (allosteric) site on the receptor. nih.gov This binding enhances the receptor's response to the endogenous ligand, glutamate, offering a more subtle and potentially safer way to modulate receptor activity. nih.govnih.gov

The development of mGluR potentiators requires scaffolds that can present functional groups in a precise three-dimensional arrangement to fit into a specific allosteric binding pocket, which is often located within the receptor's transmembrane domain. nih.gov The rigid isophthalic acid scaffold is an ideal starting point for this type of rational design. The fixed 120-degree orientation of its carboxyl groups, combined with the additional vector provided by the C5 amino substituent, allows for the creation of a diverse library of derivatives with distinct shapes. By systematically modifying the substituents, it is possible to design a molecule that selectively fits an allosteric site on a specific mGluR subtype, thereby potentiating its activity.

Derivatives as Selective Crystal Growth Modifiers

Beyond direct ligand-target interactions, the principles of molecular recognition inherent in the isophthalic acid scaffold are highly applicable to the field of crystal engineering. The predictable geometry and hydrogen-bonding capabilities of isophthalic acid and its derivatives make them excellent building blocks for constructing coordination polymers, also known as metal-organic frameworks (MOFs). rsc.orgrsc.org

In this context, the isophthalic acid derivative acts as an organic linker that connects metal ions into one-, two-, or three-dimensional networks. researchwithrutgers.com The final structure of the crystal is dictated by the coordination geometry of the metal ion and the structure of the organic linker. By modifying the substituent at the 5-position of the isophthalic acid ring, researchers can finely tune the resulting crystal structure. rsc.orgnih.gov This control over solid-state architecture demonstrates the role of these molecules as selective crystal growth modifiers. For instance, different 5-substituted isophthalic acids have been used to create coordination polymers with varying dimensionality and properties, from simple 1D chains to complex 3D frameworks. researchwithrutgers.com

Table 2: Examples of Isophthalic Acid-Based Coordination Polymers

Isophthalic Acid Derivative Metal Ion Ancillary Ligand Resulting Dimensionality
5-Bromoisophthalic acid Cu(II) Pyridine 1D Chain researchwithrutgers.com
5-Bromoisophthalic acid Co(II) Pyridine 1D Chain researchwithrutgers.com
Isophthalic acid Cu(II) 1,2-bis(4-pyridyl)ethane 2D Layered Structure researchwithrutgers.com
5-Methylisophthalic acid Cd(II) N,N′-di(3-pyridinecarboxamide)-1,3-propane 3D Structure rsc.org

This ability to direct the assembly of molecules into highly ordered, crystalline materials highlights the versatility of the 5-substituted isophthalic acid scaffold, extending its utility from drug design to materials science.

Development of Chiral Receptors and Sensing Probes

The precise recognition of molecules is a fundamental process in chemistry and biology. This compound serves as a foundational component in the creation of synthetic receptors and probes designed for molecular recognition, leveraging its structural and functional features to achieve high specificity and sensitivity.

Enantioselective Recognition Strategies

Enantioselective recognition, the ability to distinguish between mirror-image molecules (enantiomers), is critical in pharmaceutical development, as different enantiomers of a drug can have vastly different biological activities. The design of synthetic chiral receptors often involves creating a well-defined, three-dimensional binding cavity that preferentially interacts with one enantiomer over the other.

The structure of this compound is well-suited for this purpose. The isophthalic acid backbone provides a rigid and predictable framework. The benzyloxycarbonyl (Cbz) protected amine group introduces a chiral element and potential for hydrogen bonding, while the two carboxyl groups can engage in additional hydrogen bonding or electrostatic interactions. Chiral receptors have been developed for N-benzyloxycarbonyl amino acid derivatives, demonstrating the utility of this class of compounds in molecular recognition. researchgate.net The fundamental principle of chiral recognition relies on the formation of diastereomeric complexes between the chiral receptor and the chiral substrate, where a difference in the Gibbs free energy (ΔG) between these complexes dictates the degree of enantioselectivity. nih.gov

Strategies often involve incorporating this isophthalic acid derivative into larger macrocyclic or cleft-type structures. researchgate.net These structures position multiple interaction points—such as hydrogen bond donors/acceptors and aromatic surfaces for π-π stacking—in a specific spatial arrangement. The Cbz group can serve as a bulky substituent that helps to define the shape of the binding pocket and can participate in binding through its carbonyl oxygen and aromatic ring. The combination of these interactions leads to a more stable complex with the target enantiomer.

Interaction TypePotential Role of this compound
Hydrogen Bonding The two carboxylic acid groups and the carbonyl of the Cbz group can act as hydrogen bond acceptors, while the N-H of the protected amine can be a donor.
π-π Stacking The central benzene ring and the phenyl ring of the benzyloxycarbonyl group can interact with aromatic groups on the target analyte.
Steric Hindrance The bulky Cbz group helps create a defined and rigid chiral cavity, sterically excluding one enantiomer while allowing the other to bind effectively.
Dipole-Dipole Interactions The polar amide and carboxyl groups contribute to the overall electrostatic environment of the binding site.

Design of Fluorescent Sensors based on Luminescent MOFs

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules. chemistryviews.orgrsc.org Luminescent MOFs (L-MOFs), which exhibit fluorescence, are particularly useful as chemical sensors. chemistryviews.orgrsc.org The fluorescence of an L-MOF can be altered—either enhanced ("turn-on") or quenched ("turn-off")—upon interaction with a specific analyte, providing a detectable signal. rsc.org

While direct use of this compound in widely reported L-MOFs is not prevalent, its structural analog, 5-aminoisophthalic acid, has been successfully employed to create L-MOFs for sensing applications. mdpi.com For instance, dysprosium-based MOFs using 5-aminoisophthalic acid have been synthesized, displaying intense photoluminescence properties that vary depending on the solvent molecules present within the framework, paving the way for a new generation of chemical sensors. mdpi.com Similarly, MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid have been shown to selectively detect Fe(III) and Cr(VI) ions in water through fluorescence quenching. nih.govrsc.org

The design principles from these related systems are directly applicable. A MOF constructed with this compound would feature a porous structure with the Cbz-amino groups decorating the internal channels. These groups could serve as specific recognition sites for target molecules. The luminescence could originate from the organic linker itself (ligand-based emission) or from charge transfer between the metal and the linker. The presence of an analyte that binds to the Cbz group or interacts with the framework could perturb this luminescence, leading to a sensing event. The selectivity of such a sensor would be dictated by the specific interactions between the analyte and the functionalized pores of the MOF.

MOF ComponentFunction in SensingExample from Related Systems
Metal Ion (e.g., Zn²⁺, Cd²⁺, Dy³⁺) Acts as a structural node and can contribute to luminescence.Dysprosium ions have been used as luminescent centers in MOFs built with 5-aminoisophthalic acid. mdpi.com
Organic Linker (Isophthalic Acid Derivative) Forms the framework structure and provides the primary source of luminescence and recognition sites.MOFs from 5-(benzimidazole-1-yl)isophthalic acid show selective fluorescence quenching for Fe(III) ions. nih.govrsc.org
Analyte The target molecule or ion that is to be detected.Ketones and Fe(III) ions were detected by zinc- and cadmium-based MOFs. chemistryviews.org
Signal Transduction Change in fluorescence intensity (quenching or enhancement) upon analyte binding.Zinc- and cadmium-based MOFs exhibit selective fluorescence quenching in the presence of specific analytes. chemistryviews.org

Intermediates in Complex Molecule Synthesis

Beyond its use in recognition and sensing, this compound is a valuable intermediate in multi-step organic synthesis. Its trifunctional nature allows for sequential and controlled reactions, enabling the construction of highly complex target molecules.

Preparation of Pharmaceutical Intermediates

In pharmaceutical synthesis, protecting groups are essential for masking reactive functional groups while other parts of a molecule are being modified. The benzyloxycarbonyl (Cbz) group is a classic and widely used protecting group for amines due to its stability under various conditions and its clean removal by hydrogenolysis.

The compound this compound functions as a key building block for more elaborate pharmaceutical intermediates. nbinno.com The Cbz-protected amine at the 5-position is unreactive towards many reagents used to modify the carboxylic acid groups at the 1- and 3-positions. This allows for selective transformations, such as:

Amide bond formation: The two carboxyl groups can be independently coupled with different amines to form diamides, a common structural motif in drug candidates.

Esterification: The carboxyl groups can be converted to esters, which can modulate a drug's solubility or serve as prodrugs.

Once the desired modifications at the carboxyl groups are complete, the Cbz group can be removed to reveal the free amine. This amine can then undergo further reactions, such as acylation or alkylation, to complete the synthesis of the final active pharmaceutical ingredient (API). The use of high-purity protected amino acid derivatives like this ensures that reactions proceed with high regioselectivity and stereoselectivity, which is critical for producing complex molecules with specific pharmacological activities. nbinno.com Its analog, 5-aminoisophthalic acid, is noted as a fine chemical product used as a medicine intermediate, for example, in the preparation of DCI contrast media. google.com

Integration into Artificial Transcription Factors

Artificial transcription factors are synthetic molecules designed to bind to specific DNA sequences and regulate gene expression. nih.gov These synthetic mimics are typically constructed by linking a DNA-binding domain to an effector domain (which recruits the cell's transcriptional machinery) via a suitable linker. nih.gov

The rigid, well-defined geometry of this compound makes it an excellent candidate for use as a scaffold or linker in the design of such complex biomimetic molecules. nih.gov Its structure allows for the attachment of different functional units at precise locations. For example:

A sequence-specific DNA-binding molecule, such as a hairpin polyamide, could be attached to one of the carboxyl groups.

A transcriptional activation domain, or a molecule designed to bind to a coactivator protein, could be attached to the other carboxyl group.

The protected amine, after deprotection, could serve as an attachment point for a third module, perhaps one that enhances cell permeability or nuclear localization.

By using this isophthalic acid derivative as a central organizing unit, researchers can create modular synthetic transcription factors where the spacing and relative orientation of the functional domains are controlled, optimizing their ability to recognize a target gene and activate its transcription. nih.gov

Computational Chemistry and Theoretical Studies of 5 Benzyloxy Carbonyl Amino Isophthalic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic properties and behavior of a molecule. These ab initio methods solve the Schrödinger equation to determine the electronic structure and energy of a molecule, providing a deep understanding of its chemical nature.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool in computational chemistry for its balance of accuracy and computational cost. For 5-(((benzyloxy)carbonyl)amino)isophthalic acid, a DFT analysis would involve calculating the electron density to determine the molecule's ground-state energy and its corresponding electronic properties.

The process would begin with the optimization of the molecule's geometry to find its most stable three-dimensional conformation. From this optimized structure, various electronic properties can be calculated, including the distribution of electron density, the electrostatic potential surface, and atomic charges. This information helps in identifying the reactive sites of the molecule; for instance, regions with high electron density are susceptible to electrophilic attack, while electron-deficient regions are prone to nucleophilic attack.

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. For this compound, DFT can be used to predict its UV-Visible absorption spectrum by calculating the energies of its electronic transitions.

A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive. These frontier orbitals also govern the electronic transitions observed in UV-Vis spectroscopy.

Table 1: Theoretical Spectroscopic and Electronic Parameters (Illustrative) This table illustrates the type of data that would be generated from DFT calculations for this compound. The values are hypothetical and for demonstrative purposes only, pending actual research.

Parameter Predicted Value Significance
HOMO Energy (e.g., -6.5 eV) Electron-donating ability
LUMO Energy (e.g., -1.8 eV) Electron-accepting ability
HOMO-LUMO Gap (e.g., 4.7 eV) Chemical reactivity and stability

The structural flexibility of this compound, particularly around its rotatable bonds, gives rise to various possible conformations. Quantum chemical calculations can be used to explore the conformational landscape by calculating the relative energies of different spatial arrangements (conformers). This analysis helps identify the most stable, low-energy conformations that the molecule is likely to adopt.

Furthermore, the presence of amide and carboxylic acid groups means that tautomerism is a possibility. Theoretical calculations can determine the relative stabilities of different tautomeric forms by comparing their computed energies. This is crucial for understanding the molecule's behavior in different chemical environments and its potential for hydrogen bonding and intermolecular interactions.

Molecular Dynamics and Simulations

While quantum mechanics focuses on the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD provides a dynamic picture of molecular behavior, which is essential for understanding processes like self-assembly and crystal formation.

This compound possesses multiple functional groups capable of forming hydrogen bonds (carboxylic acids, amide) and engaging in π-π stacking (aromatic rings). These non-covalent interactions are the driving forces for the formation of larger, ordered structures known as supramolecular assemblies.

MD simulations can model how multiple molecules of this compound interact with each other in a simulated environment (e.g., in a solvent or in the solid state). By simulating the trajectories of many molecules over a period of time, researchers can observe the formation of stable hydrogen-bonding networks and other intermolecular interactions. This provides insight into the preferred patterns of molecular recognition and the structure of the resulting assemblies.

Building upon the understanding of intermolecular interactions, MD simulations can also be used to model the initial stages of crystal nucleation and growth. By simulating a supersaturated solution of this compound, it is possible to observe how individual molecules come together to form small, ordered clusters that can act as nuclei for crystal formation.

These simulations can help predict the likely crystal packing and morphology. Understanding the self-assembly process at a molecular level is critical for controlling the properties of the resulting solid-state material, which is particularly important in fields like materials science and pharmaceuticals.

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are crucial for various applications in photonics and optoelectronics, including frequency conversion and optical switching. Computational methods, particularly density functional theory (DFT), are frequently employed to predict the NLO response of novel organic molecules. This predictive power helps in designing and screening candidate molecules with potentially high NLO activity before their synthesis.

Evaluation of First-Order Hyperpolarizability

The first-order hyperpolarizability (β) is the key quantity that determines the second-order NLO response of a molecule. A high β value is a primary indicator of a potentially efficient NLO material. Calculations of β are computationally intensive and are highly sensitive to the chosen theoretical method and basis set. Such calculations for this compound have not been reported, leaving its potential as an NLO material theoretically uncharacterized.

Hirshfeld Surface and 2D-Fingerprint Plot Analysis

Hirshfeld surface analysis is a modern computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal electron density, it provides a graphical representation of how neighboring molecules interact.

Future Directions and Interdisciplinary Research Leveraging 5 Benzyloxy Carbonyl Amino Isophthalic Acid

Integration into Advanced Functional Materials

The integration of 5-(((benzyloxy)carbonyl)amino)isophthalic acid into advanced functional materials, particularly as a linker in metal-organic frameworks (MOFs) and coordination polymers, represents a significant area of future research. The isophthalate (B1238265) core provides a well-defined geometry for forming robust network structures, while the benzyloxycarbonylamino side group offers opportunities for introducing specific functionalities and influencing the pore environment within these materials.

Researchers envision that MOFs constructed with this linker could exhibit tailored properties for applications in gas storage, separation, and catalysis. The presence of the bulky benzyloxycarbonyl group can be leveraged to control the porosity and dimensionality of the resulting frameworks. Furthermore, the amino group, once deprotected, can serve as a site for post-synthetic modification, allowing for the introduction of a wide array of functional groups to fine-tune the material's properties for specific applications. For instance, functionalization could enhance selectivity in gas separation or create active sites for catalysis.

Table 1: Potential Applications of MOFs Derived from this compound

Application AreaPotential Advantage of the Linker
Gas Storage Tunable pore size due to the bulky side group.
Separations Functionalizable amino group for selective adsorption.
Catalysis Potential for creating well-defined catalytic sites.
Sensing Modification of the linker to introduce responsive moieties.

Green Chemistry Approaches in Synthesis and Application

Future research will increasingly focus on developing green and sustainable methods for the synthesis and application of this compound and its derivatives. A key aspect of its "green" potential lies in the benzyloxycarbonyl (Cbz or Z) protecting group. This group is notable for its clean removal by catalytic hydrogenation, a process that typically uses a palladium catalyst and hydrogen gas, yielding the free amine, toluene, and carbon dioxide as byproducts. This method avoids the use of harsh or toxic reagents often required for other protecting groups.

The principles of green chemistry can be applied throughout the lifecycle of materials derived from this compound. This includes the use of environmentally benign solvents, energy-efficient reaction conditions (such as mechanochemistry), and the design of materials that are recyclable or biodegradable. For instance, the development of water-based synthetic routes for MOFs using this linker would significantly reduce the environmental impact of their production.

Synergistic Combinations with Other Chemical Entities

The concept of synergistic enhancement of material properties through the combination of different chemical components is a promising avenue for this compound. In the context of MOFs, this can be realized through the "mixed-linker" approach. researchgate.net By incorporating this compound alongside other organic linkers with complementary functionalities into a single framework, it is possible to create materials with properties that are superior to those of their single-component counterparts. rsc.org

For example, combining this linker with a longer, more flexible linker could lead to MOFs with hierarchical pore structures, beneficial for the separation of large molecules. Alternatively, incorporating a linker with catalytic activity alongside this compound could result in a bifunctional catalyst with enhanced activity and selectivity. This strategy allows for a high degree of control over the chemical environment within the pores of the material, enabling the design of sophisticated functional systems. researchgate.net

Expanding the Scope of Supramolecular Applications

Beyond crystalline materials like MOFs, the future of this compound extends into the realm of supramolecular chemistry, particularly in the formation of gels and other soft materials. The combination of hydrogen bonding capabilities from the carboxylic acid and amide groups, along with potential π-π stacking interactions from the aromatic rings, makes this molecule an excellent candidate for self-assembly into complex, non-covalent structures.

Recent studies on similar alkylamido isophthalic acids have demonstrated their ability to act as "supergelators," forming stable gels in a variety of organic solvents. mdpi.comnih.gov This suggests that derivatives of this compound could also be designed to form supramolecular gels with tunable properties. These gels could find applications in areas such as drug delivery, tissue engineering, and environmental remediation, for example, in the selective absorption of pollutants from water. mdpi.com The stimuli-responsive nature of these non-covalent networks could also be exploited to create "smart" materials that respond to changes in their environment, such as pH or temperature.

Computational-Guided Design for Novel Properties and Functions

Computational modeling and simulation will play a pivotal role in accelerating the discovery and optimization of materials based on this compound. Density Functional Theory (DFT) and other molecular modeling techniques can be employed to predict the geometric and electronic structures of novel MOFs and coordination polymers before their synthesis. nih.gov This computational-first approach can save significant time and resources by identifying the most promising candidate structures for specific applications.

For instance, DFT calculations can be used to model the binding energies of different gas molecules within the pores of a hypothetical MOF, thereby predicting its performance in gas separation. nih.gov Similarly, simulations can provide insights into the mechanical properties of supramolecular gels or the electronic properties of new catalytic materials. This synergy between computational prediction and experimental validation will be crucial for the rational design of next-generation materials with precisely tailored functions.

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